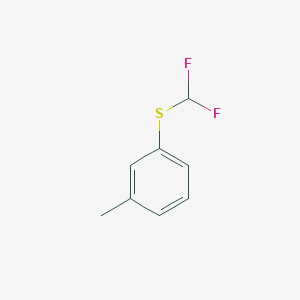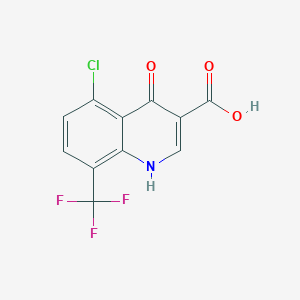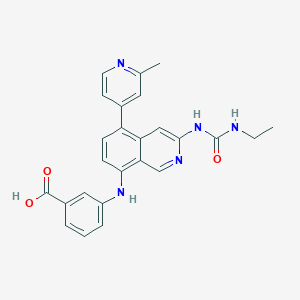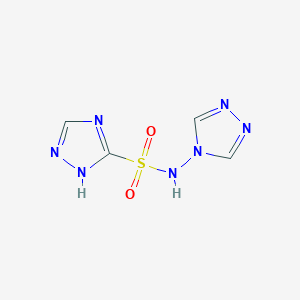
N-(4H-1,2,4-Triazol-4-yl)-1H-1,2,4-triazole-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4H-1,2,4-Triazol-4-yl)-1H-1,2,4-triazole-3-sulfonamide is a heterocyclic compound that contains two 1,2,4-triazole rings and a sulfonamide group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the triazole rings imparts unique chemical properties, making it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-1,2,4-Triazol-4-yl)-1H-1,2,4-triazole-3-sulfonamide typically involves the reaction of 4-amino-1,2,4-triazole with sulfonyl chloride derivatives under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which then cyclizes to form the final product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4H-1,2,4-Triazol-4-yl)-1H-1,2,4-triazole-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted triazole derivatives.
Applications De Recherche Scientifique
N-(4H-1,2,4-Triazol-4-yl)-1H-1,2,4-triazole-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: It is used in the development of coordination polymers and metal-organic frameworks with unique luminescent and catalytic properties.
Mécanisme D'action
The mechanism of action of N-(4H-1,2,4-Triazol-4-yl)-1H-1,2,4-triazole-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole rings can form hydrogen bonds and coordinate with metal ions, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can disrupt essential biological processes in microorganisms or cancer cells, leading to their death or inhibition of growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar chemical properties but lacking the sulfonamide group.
4-Amino-1,2,4-triazole: A precursor in the synthesis of N-(4H-1,2,4-Triazol-4-yl)-1H-1,2,4-triazole-3-sulfonamide with applications in agriculture as a herbicide.
Sulfonamide Derivatives: Compounds containing the sulfonamide group with various biological activities.
Uniqueness
This compound is unique due to the presence of both triazole rings and the sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C4H5N7O2S |
|---|---|
Poids moléculaire |
215.20 g/mol |
Nom IUPAC |
N-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-sulfonamide |
InChI |
InChI=1S/C4H5N7O2S/c12-14(13,4-5-1-6-9-4)10-11-2-7-8-3-11/h1-3,10H,(H,5,6,9) |
Clé InChI |
CDXCJNASNGXIJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC(=N1)S(=O)(=O)NN2C=NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Dibromobenzo[d]oxazole](/img/structure/B15206295.png)
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl (thiophene-2-carbonyl)prolinate](/img/structure/B15206309.png)

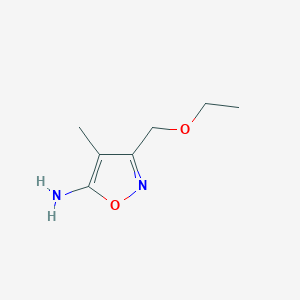
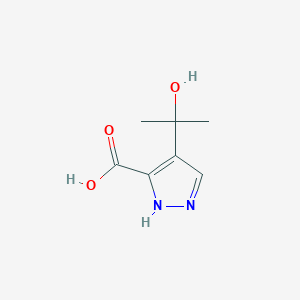
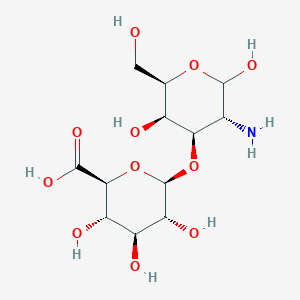
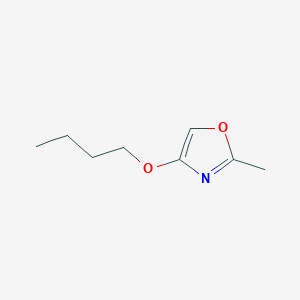
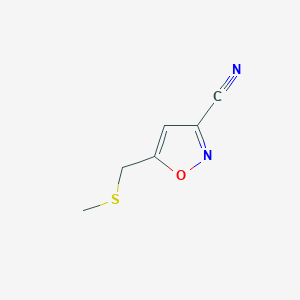
![1-(7-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206340.png)
